CBR-470-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

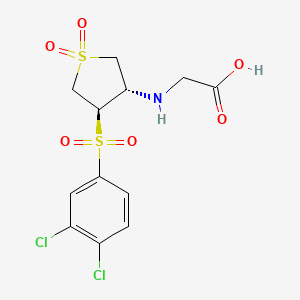

2-[[(3S,4R)-4-(3,4-dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO6S2/c13-8-2-1-7(3-9(8)14)23(20,21)11-6-22(18,19)5-10(11)15-4-12(16)17/h1-3,10-11,15H,4-6H2,(H,16,17)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQDSYKGBCVHHI-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CBR-470-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-2 is a small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway with a novel, indirect mechanism of action. Unlike traditional electrophilic NRF2 activators, this compound operates through the non-covalent inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). This inhibition leads to the accumulation of the reactive metabolite methylglyoxal (MGO), which subsequently modifies and activates key cellular stress response pathways. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on NRF2 signaling, the NLRP3 inflammasome, and NF-κB signaling. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: PGK1 Inhibition and MGO Accumulation

This compound is a glycine-substituted analog of CBR-470-1, selected for its favorable bioavailability.[1] The primary molecular target of this compound is the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[2] By non-covalently inhibiting PGK1, this compound disrupts the normal glycolytic flux, leading to the accumulation of upstream metabolites, notably the reactive dicarbonyl species methylglyoxal (MGO).[3][4][5] MGO is a potent electrophile that can covalently modify proteins, thereby modulating their function.[5] This accumulation of MGO is the central event that triggers the downstream signaling effects of this compound.[3][4]

Downstream Signaling Pathways

Activation of the KEAP1-NRF2 Pathway

The accumulation of MGO following PGK1 inhibition by this compound leads to the activation of the NRF2 signaling pathway.[1][2] NRF2 is a master regulator of the antioxidant and cytoprotective cellular response.[4] Under basal conditions, NRF2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1).[4] MGO directly modifies KEAP1, leading to the formation of a high molecular weight KEAP1 dimer.[1] This modification disrupts the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus and initiate the transcription of its target genes, such as NQO1 and HMOX1.[1][6]

Signaling Pathway: this compound-mediated NRF2 Activation

Caption: this compound inhibits PGK1, leading to MGO accumulation and subsequent NRF2 activation.

Inhibition of the NLRP3 Inflammasome

Recent studies have demonstrated that this compound also inhibits the assembly and activity of the NLRP3 inflammasome.[3][7] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines.[3] The MGO that accumulates due to PGK1 inhibition by this compound can covalently modify NLRP3, leading to its inactivation.[3][7] This inhibition of the NLRP3 inflammasome occurs independently of NRF2 activation.[3]

Signaling Pathway: this compound-mediated NLRP3 Inflammasome Inhibition

Caption: this compound inhibits the NLRP3 inflammasome via MGO-mediated covalent modification.

Attenuation of NF-κB Signaling

This compound has also been shown to attenuate NF-κB signaling.[4][8] NF-κB is a key transcription factor that regulates inflammatory responses.[4] The accumulation of MGO following PGK1 inhibition by this compound can lead to the crosslinking and inactivation of proteins within the NF-κB signaling cascade, thereby limiting the phosphorylation and nuclear translocation of NF-κB complexes.[8] This inhibitory effect on NF-κB signaling appears to be independent of NRF2 activation.[4]

Signaling Pathway: this compound-mediated NF-κB Inhibition

Caption: this compound attenuates NF-κB signaling through MGO-mediated protein crosslinking.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| CBR-470-1 ARE-LUC EC50 | 2.4 µM | IMR32 cells | [1] |

| This compound In Vitro Activity | 1-10 µM | Epidermal keratinocytes and dermal fibroblasts | [6][9] |

| This compound In Vivo Dosage | 50 mg/kg, p.o. twice daily | Balb/C mice | [1][6] |

| This compound NLRP3 Inhibition IC50 | 3 µM | THP-1 cells | [10] |

| CBR-470-1 NLRP3 Inhibition IC50 | 25 µM | THP-1 cells | [10] |

Key Experimental Protocols

NRF2 Reporter Assay (ARE-LUC)

-

Objective: To quantify the activation of the NRF2 transcriptional program.

-

Methodology:

-

IMR32 cells are transfected with a pTI-ARE-LUC reporter plasmid, which contains a luciferase gene under the control of an antioxidant response element (ARE).[1]

-

Transfected cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).[1][5]

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Relative luminescence units (RLU) are normalized to a control to determine the fold activation of the NRF2 pathway.[1]

-

Experimental Workflow: NRF2 Reporter Assay

Caption: Workflow for assessing NRF2 activation using a luciferase reporter assay.

In Vivo Mouse Model of UV-Induced Skin Damage

-

Objective: To evaluate the in vivo efficacy of this compound in a model of oxidative stress.

-

Methodology:

-

Balb/C mice are exposed to a controlled dose of UVB radiation to induce skin damage.[1][2]

-

Mice are treated with this compound (e.g., 50 mg/kg, orally, twice daily) or a vehicle control for a specified duration (e.g., 10 days).[1][6]

-

Skin tissue is collected at the end of the study.

-

Histological analysis (e.g., H&E staining) is performed to assess parameters such as epidermal thickness and erythema.[1]

-

Gene expression analysis (e.g., qPCR) can be performed on skin lysates to measure the induction of NRF2 target genes like Nqo1 and Hmox1.[1]

-

Experimental Workflow: In Vivo UV-Induced Skin Damage Model

References

- 1. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology - Small Molecule Metabolism Potentiators That Activate NRF2-Mediated Cytoprotective Transcriptional Programs [uchicago.technologypublisher.com]

- 3. The glycolytic metabolite methylglyoxal covalently inactivates the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - preLights [prelights.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. cenmed.com [cenmed.com]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of CBR-470-2: A Technical Guide to NRF2 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-2 is a small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing the signaling cascade from its initial cellular target to the transcriptional activation of NRF2-dependent genes. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided for researchers seeking to investigate this pathway. Visualizations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of the core processes.

Introduction to the NRF2 Pathway and this compound

The Keap1-NRF2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-NRF2 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional program upregulates a suite of protective enzymes and proteins, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).

This compound belongs to a class of compounds that activate this protective pathway through a novel, indirect mechanism. Unlike electrophilic NRF2 activators that directly modify Keap1, this compound initiates a signaling cascade by targeting a key enzyme in the glycolytic pathway.

The Molecular Mechanism of this compound Action

The activation of the NRF2 pathway by this compound is a multi-step process that begins with the inhibition of a central metabolic enzyme and culminates in the modification of Keap1 by an endogenous reactive metabolite.

Inhibition of Phosphoglycerate Kinase 1 (PGK1)

The primary cellular target of the CBR-470 series of compounds is Phosphoglycerate Kinase 1 (PGK1), an essential enzyme in the glycolytic pathway.[1][2][3][4] CBR-470-1, a close analog of this compound, has been shown to be a potent inhibitor of PGK1.[1][2][3][4] This inhibition leads to a bottleneck in glycolysis, causing the accumulation of upstream metabolites.

Accumulation of the Reactive Metabolite Methylglyoxal (MGO)

Inhibition of PGK1 results in the buildup of glycolytic intermediates, which are subsequently converted into the reactive dicarbonyl species, methylglyoxal (MGO).[2][5][6] MGO is a potent electrophile that can readily modify proteins and other macromolecules.

Methylglyoxal-Induced Keap1 Modification and Dimerization

The accumulated MGO directly interacts with Keap1. Specifically, MGO forms a methylimidazole crosslink between proximal cysteine and arginine residues on Keap1, a post-translational modification termed MICA (methylimidazole crosslink of cysteine and arginine).[2][6] This covalent modification induces the dimerization of Keap1, which impairs its ability to act as a substrate adaptor for the Cul3-based E3 ubiquitin ligase complex that targets NRF2 for degradation.[5]

NRF2 Stabilization, Nuclear Translocation, and ARE-Driven Gene Expression

The MGO-induced modification and dimerization of Keap1 prevent the ubiquitination and degradation of NRF2.[5] Consequently, NRF2 protein levels stabilize and accumulate in the cytoplasm. The stabilized NRF2 then translocates to the nucleus, where it binds to AREs and drives the transcription of its target genes, such as NQO1 and HMOX1, leading to an enhanced cellular antioxidant response.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of the CBR-470 series of compounds.

Table 1: In Vitro Activity of CBR-470-1

| Assay | Cell Line | Parameter | Value | Reference |

| ARE-Luciferase Reporter | IMR32 | EC50 | 962 nM | [4] |

| NRF2 Protein Accumulation | IMR32 | Concentration Range | 0.5 - 20 µM | [4] |

| NRF2 Protein Accumulation | IMR32 | Time-dependent Effect | 1 - 24 hours | [4] |

| NRF2 Signaling Activation | SH-SY5Y | Concentration | 10 µM | [4] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Treatment | Effect | Reference |

| Nqo1 Transcript Levels (Skin) | Oral Dosing | Dose-dependent increase | [7] |

| Hmox1 Transcript Levels (Skin) | Oral Dosing | Dose-dependent increase | [7] |

| Erythema Scores (UV-exposed skin) | 50 mg/kg, twice daily, p.o. | Significant reduction | [7] |

| Epidermal Thickness (UV-exposed skin) | 50 mg/kg, twice daily, p.o. | Significant reduction | [7] |

Experimental Protocols

NRF2 Western Blotting with Nuclear and Cytoplasmic Fractionation

This protocol details the detection of NRF2 protein levels in nuclear and cytoplasmic fractions of cells treated with this compound.

-

Cell Lysis and Fractionation:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Resuspend the nuclear pellet in a hypertonic nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.[1][8][9][10]

-

-

Protein Quantification:

-

Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NRF2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize NRF2 levels to a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 or Histone H3 for nuclear fraction).

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the transcriptional activity of NRF2.

-

Cell Seeding and Transfection:

-

Compound Treatment:

-

After 24 hours (for transient transfection), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Express the results as fold induction over the vehicle-treated control.

-

Gene Set Enrichment Analysis (GSEA)

GSEA is used to determine if a predefined set of NRF2 target genes is statistically significantly enriched in the gene expression profile of cells treated with this compound.

-

RNA Extraction and Sequencing:

-

Treat cells with this compound or vehicle control.

-

Extract total RNA and perform RNA sequencing to obtain gene expression profiles.

-

-

Data Analysis using GSEA Software:

-

Prepare a ranked list of all genes based on their differential expression between the this compound treated and control groups.

-

Obtain a predefined NRF2 target gene set from a database such as the Molecular Signatures Database (MSigDB).[15][16]

-

Run the GSEA software to calculate an enrichment score (ES) that reflects the degree to which the NRF2 target gene set is overrepresented at the top or bottom of the ranked gene list.[5][17][18]

-

Assess the statistical significance of the ES by permutation testing.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The this compound NRF2 activation signaling pathway.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for studying this compound.

References

- 1. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 2. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 3. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gene set enrichment analysis: A knowledge-based approach for interpreting genome-wide expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. GSEA [gsea-msigdb.org]

- 16. GSEA User Guide [gsea-msigdb.org]

- 17. Gene Set Enrichment Analysis with ClusterProfiler – NGS Analysis [learn.gencore.bio.nyu.edu]

- 18. 18. Gene set enrichment and pathway analysis — Single-cell best practices [sc-best-practices.org]

CBR-470-2: A Technical Guide to Glycolysis Modulation and NRF2 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-2 is a novel small molecule modulator of glycolysis with significant potential in therapeutic development. As a glycine-substituted analog of the parent compound CBR-470-1, it operates through a unique, indirect mechanism of NRF2 activation. By non-covalently inhibiting the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), this compound instigates a metabolic shift characterized by the accumulation of upstream glycolytic metabolites. This cascade ultimately leads to the activation of the cytoprotective NRF2 signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of the CBR-470 series, available quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows. While much of the detailed in vitro characterization has been performed on the parent compound, CBR-470-1, this compound has been demonstrated to be an equally potent analog with a more favorable bioavailability profile, validating its potential for in vivo applications.[1]

Mechanism of Action: Bridging Glycolysis and NRF2 Signaling

The CBR-470 series of compounds, including this compound, exert their biological effects by targeting a key enzyme in the glycolytic pathway, phosphoglycerate kinase 1 (PGK1).[2][3] PGK1 catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a critical ATP-generating step in glycolysis.

The mechanism of action can be summarized as follows:

-

Inhibition of PGK1: CBR-470-1, and by extension its equipotent analog this compound, non-covalently inhibits PGK1.[4][5]

-

Metabolite Accumulation: This inhibition leads to the accumulation of upstream glycolytic metabolites, most notably the reactive metabolite methylglyoxal (MGO).[4]

-

KEAP1 Modification: MGO subsequently modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[6] This modification can involve the formation of a methylimidazole crosslink between proximal cysteine and arginine residues on KEAP1, leading to its dimerization.[7]

-

NRF2 Activation: The modification and dimerization of KEAP1 disrupt its ability to target the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and proteasomal degradation.[1][5]

-

Cytoprotective Gene Expression: Stabilized NRF2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This induces the transcription of a battery of cytoprotective and antioxidant genes, such as NQO1 and HMOX1.[1][2]

This indirect, metabolism-driven approach to NRF2 activation represents a novel strategy that may circumvent some of the off-target effects associated with direct, covalent KEAP1 inhibitors.[1]

Signaling Pathway Diagram

Caption: this compound inhibits PGK1, leading to NRF2 activation.

Quantitative Data

While this compound is noted to be equally potent to CBR-470-1, the majority of the detailed quantitative in vitro data has been published for CBR-470-1.[1] This information is crucial for understanding the potency and cellular effects of this class of compounds.

Table 1: In Vitro Activity of CBR-470-1

| Parameter | Cell Line | Value | Description | Reference |

| EC50 | IMR32 | 962 nM | 50% effective concentration in an ARE-luciferase reporter assay after 24 hours of treatment. | [2] |

| EC50 | IMR32 | ~1 µM | 50% effective concentration in a cellular ARE-luciferase assay. | [1] |

| EC50 | IMR32 (with CBR-470-PAP) | 2.4 µM | 50% effective concentration of the photo-affinity probe in an ARE-luciferase reporter assay. | [1] |

Table 2: In Vivo Activity of this compound

| Parameter | Animal Model | Dosage | Effect | Reference |

| NRF2 Target Gene Induction | Balb/C Mice | 50 mg/kg, p.o. twice daily | Dose-dependent increases in Nqo1 and Hmox1 transcript levels in the skin. | [1][8] |

| UV Damage Protection | Balb/C Mice | 50 mg/kg, p.o. twice daily for 10 days | Comparable beneficial effects to Bardoxolone methyl on erythema, total wounded area, and decreased epidermal thickness in response to UV exposure. | [1][8] |

Table 3: Metabolomic Changes Induced by CBR-470-1 in IMR32 Cells

| Metabolite | Change Relative to Control | Pathway Location | Reference |

| 1,3- & 2,3-Bisphosphoglycerate (BPG) | Increased | Upstream of PGK1 | [1] |

| D-Glyceraldehyde-3-Phosphate (GAP) | Increased | Upstream of PGK1 | [1] |

| 3-Phosphoglycerate (3-PG) | Depleted | Downstream of PGK1 | [1] |

| Lactate (Lac) | Depleted | Downstream of Glycolysis | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the CBR-470 series of compounds. These protocols are based on the studies conducted with CBR-470-1 and are applicable for the investigation of this compound.

PGK1 Enzymatic Activity Assay (Coupled Assay)

This assay measures the forward enzymatic activity of PGK1 by coupling it with the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction.[1]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 10 mM KH2PO4 and 10 mM MgSO4 at pH 7.0.

-

GAPDH Pre-equilibration: In a suitable microplate, combine the reaction buffer with GAPDH, NAD+, and glyceraldehyde-3-phosphate. Allow the reaction to reach equilibrium, where there is a stable baseline of NADH absorbance.

-

PGK1 Inhibition: Prepare solutions of recombinant PGK1 (e.g., 20 ng/mL final concentration) in the reaction buffer. Pre-incubate the enzyme with varying concentrations of this compound or DMSO vehicle control.

-

Initiation of Coupled Reaction: Add the PGK1-inhibitor solution and ADP to the pre-equilibrated GAPDH reaction mixture.

-

Data Acquisition: Immediately monitor the increase in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH production is proportional to the PGK1 activity.

-

Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Workflow for PGK1 Coupled Enzymatic Assay

Caption: Workflow for determining PGK1 inhibition by this compound.

ARE-Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NRF2 pathway.[1]

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., IMR32 human neuroblastoma cells) in appropriate media. Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an Antioxidant Response Element (ARE) promoter and a Renilla luciferase plasmid for normalization.

-

Compound Treatment: After transfection, seed the cells into a multi-well plate. Allow the cells to adhere, then treat with a range of concentrations of this compound or DMSO vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of this compound with PGK1 in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

-

Heating: Heat the cell suspensions at a range of temperatures. The binding of a ligand (this compound) can stabilize the target protein (PGK1), increasing its melting temperature.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble PGK1 remaining at each temperature using Western blotting or other protein quantification methods.

-

Data Analysis: Plot the amount of soluble PGK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for confirming this compound target engagement with PGK1.

Summary and Future Directions

This compound is a promising research compound that modulates glycolysis to activate the NRF2 cytoprotective pathway. Its mechanism of action, involving the inhibition of PGK1 and subsequent accumulation of reactive metabolites, offers a novel therapeutic strategy. While this compound has shown in vivo efficacy in preclinical models, further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in a broader range of disease models where NRF2 activation is beneficial, such as chronic inflammatory diseases and neurodegenerative disorders. The detailed protocols provided herein offer a robust framework for the continued investigation of this and similar glycolysis-modulating compounds.

References

- 1. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PGK1 inhibitor CBR-470-1 protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

CBR-470-2: A Novel PGK1 Inhibitor Modulating the Keap1-Nrf2 Signaling Pathway

I have gathered a significant amount of information regarding CBR-470-2 and its precursor, CBR-470-1, as PGK1 inhibitors. The search results detail the mechanism of action, which involves the modulation of the Keap1-Nrf2 signaling pathway. There is also information on in vitro and in vivo studies, including some quantitative data on efficacy and dosage. Experimental details are available for assays like ARE-LUC reporter assays, thermal stability assays, and PGK1 enzymatic activity assays. The role of PGK1 in various cancers and its signaling pathways are also described.

However, to create a truly in-depth technical guide, I need to consolidate and structure this information more effectively. Specifically, I need to:

-

Systematically extract all quantitative data (e.g., EC50, IC50, dosages, changes in protein/mRNA levels) and organize it into tables.

-

Compile the descriptions of experimental protocols into a clear, step-by-step format.

-

Create Graphviz diagrams for the signaling pathways and experimental workflows based on the descriptions in the search results.

I have enough information to proceed with generating the response without further searching. I will now move on to structuring the data, writing the detailed protocols, creating the visualizations, and compiling the final whitepaper.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. By inhibiting PGK1, this compound and its closely related analog, CBR-470-1, induce the accumulation of the reactive metabolite methylglyoxal (MGx).[1] This accumulation leads to a novel post-translational modification on KEAP1, a key regulator of the NRF2 signaling pathway, resulting in the activation of the NRF2 antioxidant response.[1] This unique mechanism of action positions this compound as a promising therapeutic candidate for diseases where modulation of glycolysis and oxidative stress pathways is beneficial. This document serves as a comprehensive resource for scientists and researchers interested in the development and application of this compound.

Introduction to PGK1 and this compound

Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in glycolysis, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, thereby producing 3-phosphoglycerate and ATP.[2][3] Beyond its canonical role in metabolism, PGK1 is implicated in various pathological processes, including cancer progression, angiogenesis, and drug resistance.[2][3][4] Elevated expression of PGK1 is observed in numerous cancers and is often associated with poor prognosis.[2][4]

This compound is a glycine-substituted analog of CBR-470-1, a potent inhibitor of PGK1.[1] Both compounds indirectly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[5][6] This activation is not achieved through direct binding to KEAP1, the primary negative regulator of NRF2, but rather through the inhibition of PGK1.[1]

Mechanism of Action

The inhibitory action of this compound on PGK1 initiates a cascade of intracellular events culminating in the activation of the NRF2 pathway.

-

PGK1 Inhibition : this compound binds to and inhibits the enzymatic activity of PGK1.[1]

-

Metabolite Accumulation : Inhibition of PGK1 leads to the accumulation of upstream glycolytic metabolites, including the reactive metabolite methylglyoxal (MGx).[1]

-

KEAP1 Modification : MGx selectively modifies KEAP1, forming a novel methylimidazole crosslink between proximal cysteine and arginine residues (MICA).[1]

-

NRF2 Activation : This post-translational modification of KEAP1 leads to its dimerization and the subsequent accumulation and activation of NRF2.[1] Activated NRF2 translocates to the nucleus and promotes the transcription of antioxidant and cytoprotective genes.[1][7]

Quantitative Data

The following tables summarize the key quantitative data reported for CBR-470-1 and this compound.

Table 1: In Vitro Activity of CBR-470-1

| Parameter | Cell Line | Value | Reference |

| ARE-LUC Reporter Assay EC50 | IMR32 | ~1 µM | [1] |

| ARE-LUC Reporter Assay EC50 | IMR32 | 962 nM | [5] |

Table 2: In Vivo Activity of this compound

| Parameter | Animal Model | Dosage | Effect | Reference |

| Nqo1 and Hmox1 transcript levels | Balb/C mice (skin) | 50 mg/kg (BID, P.O.) | Dose-dependent increase | [1] |

| Erythema histological scores | UV-damaged mouse model | 50 mg/kg (BID, P.O.) | Beneficial effects | [1] |

| Total wounded area | UV-damaged mouse model | 50 mg/kg (BID, P.O.) | Beneficial effects | [1] |

| Epidermal thickness | UV-damaged mouse model | 50 mg/kg (BID, P.O.) | Decrease | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.

PGK1 Enzymatic Activity Assay (Coupled Assay)

This assay measures the forward enzymatic activity of PGK1 by coupling it with the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction.

Principle: The consumption of NADH by GAPDH is monitored at 340 nm. The addition of PGK1 and its substrate ADP pulls the GAPDH reaction to the right, leading to an increased rate of NADH consumption, which is indicative of PGK1 activity.[8]

Materials:

-

Recombinant human PGK1

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

1,3-Bisphosphoglycerate (1,3-BPG)

-

Adenosine diphosphate (ADP)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Reaction Buffer: 20 mM Tris, 100 mM NaCl, 0.1 mM MgCl2, 2 mM DTT, pH 8.6[9]

-

CBR-470-1 or this compound dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, 1,3-BPG, and NADH in a 384-well plate.

-

Add GAPDH to the mixture and incubate at room temperature to allow the reaction to reach equilibrium.

-

Add recombinant PGK1 (e.g., 20 ng/mL final concentration) with or without pre-incubation with CBR-470-1/2 at various concentrations.[1]

-

Initiate the PGK1 reaction by adding ADP.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

The rate of NADH consumption is proportional to the PGK1 activity. Calculate the initial rates and determine the IC50 value for the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the thermal stability of the protein.

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability can be detected by Western blotting.

Materials:

-

IMR32 cells (or other relevant cell line)

-

CBR-470-1 or this compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell lysates, SDS-PAGE, and Western blotting

-

Anti-PGK1 antibody

Procedure:

-

Treat intact IMR32 cells with either DMSO (vehicle) or CBR-470-1/2 for a specified time (e.g., 1 hour).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and lyse the cells.

-

Clear the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PGK1 at each temperature by SDS-PAGE and Western blotting using an anti-PGK1 antibody.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay is used to measure the activation of the NRF2 signaling pathway.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of NRF2 leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

IMR32 or HEK293T cells

-

ARE-luciferase reporter plasmid

-

Transfection reagent

-

CBR-470-1 or this compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 24 hours), treat the cells with various concentrations of CBR-470-1/2 or DMSO.

-

Incubate for a further period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Signaling Pathways Involving PGK1

PGK1 is a central node in cellular metabolism and signaling, and its dysregulation is implicated in various diseases, particularly cancer.

In cancer, the expression of PGK1 is often upregulated by oncogenes such as MYC and hypoxia-inducible factor 1-alpha (HIF-1α).[2][10] This leads to an enhanced Warburg effect, characterized by increased glycolysis even in the presence of oxygen, which provides cancer cells with the necessary energy and building blocks for rapid proliferation.[10] Furthermore, PGK1 has been shown to play a role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] It is also involved in the regulation of autophagy and DNA repair processes, which can contribute to tumor cell survival and resistance to therapy.[3][11] PGK1 can also activate the AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[2]

Conclusion

This compound represents a novel class of PGK1 inhibitors with a unique mechanism of action that bridges cellular metabolism and oxidative stress signaling. Its ability to activate the NRF2 pathway indirectly through the modulation of glycolytic flux offers a promising therapeutic strategy for a range of diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds. Future studies should focus on elucidating the full therapeutic potential of this compound in various disease models and further characterizing its pharmacokinetic and pharmacodynamic properties.

References

- 1. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGK1-mediated cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles and mechanisms of phosphoglycerate kinase 1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of phosphoglycerate kinase 1 and its critical role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. PGK1 inhibitor CBR-470-1 protects neuronal cells from MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Study reveals PGK1 enzyme as therapeutic target for deadliest brain cancer | MD Anderson Cancer Center [mdanderson.org]

CBR-470-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CBR-470-2, a novel small molecule activator of the Nuclear Factor Erythroid 2-related factor 2 (NRF2) signaling pathway. Discovered through a high-throughput phenotypic screen, this compound represents a significant advancement in the development of therapeutic agents that modulate cellular stress responses. This document details the discovery process, a detailed synthesis protocol, its unique mechanism of action involving the inhibition of phosphoglycerate kinase 1 (PGK1), and its subsequent effects on both NRF2 activation and NLRP3 inflammasome inhibition. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to enable further research and development.

Discovery of the CBR-470 Series

The journey to identify this compound began with a cell-based, high-throughput phenotypic screen utilizing a luciferase reporter under the control of the NRF2-dependent antioxidant response element (ARE) in IMR32 neuroblastoma cells.[1] From a diverse library of heterocyclic compounds, the initial hit, CBR-470-0, was identified as a non-electrophilic activator of the NRF2 pathway.[1] Structure-activity relationship (SAR) studies led to the development of the CBR-470 series of compounds, including CBR-470-1.

This compound emerged as a glycine-substituted analog of CBR-470-1, designed to improve pharmacokinetic properties. It demonstrated comparable potency to CBR-470-1 in activating NRF2 signaling while exhibiting more favorable bioavailability, making it a suitable candidate for in vivo studies.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol is not fully available in the public domain, the key starting materials and general reaction conditions have been described. The synthesis involves the reaction of 3,4-dichlorobenzenethiol with N-bromosuccinimide, followed by the addition of 3-sulfolene.[2] Further modifications, including the addition of the glycine substituent, are then carried out to yield the final product, this compound.

General Synthetic Scheme:

-

Step 1: Reaction of 3,4-dichlorobenzenethiol with N-bromosuccinimide in a suitable solvent like dichloromethane.

-

Step 2: Addition of 3-sulfolene to the reaction mixture.

-

Step 3: Subsequent reaction steps to introduce the glycine moiety, leading to the final this compound compound.

A detailed, validated protocol for the complete synthesis of this compound would require access to proprietary laboratory notebooks or supplementary information from the primary research articles, which is not publicly available.

Mechanism of Action: A Novel Approach to NRF2 Activation

This compound activates the NRF2 pathway through an indirect and novel mechanism that does not involve direct binding to KEAP1, the primary negative regulator of NRF2. Instead, this compound acts as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[3][4][5]

Inhibition of PGK1 and Accumulation of Methylglyoxal (MGO)

Inhibition of PGK1 by this compound leads to the accumulation of upstream glycolytic metabolites.[3] This metabolic disruption results in the increased production of the reactive metabolite methylglyoxal (MGO).[3][4]

MGO-Mediated KEAP1 Modification and NRF2 Activation

MGO, being a reactive dicarbonyl species, covalently modifies specific cysteine residues on KEAP1.[4] This modification induces a conformational change in the KEAP1 protein, leading to its dimerization and inhibiting its ability to target NRF2 for ubiquitination and proteasomal degradation.[4] Consequently, newly synthesized NRF2 is stabilized, translocates to the nucleus, and activates the transcription of its target genes, which include a battery of antioxidant and cytoprotective enzymes.[1][6][7]

Inhibition of the NLRP3 Inflammasome

Recent studies have revealed that the this compound-induced accumulation of MGO also leads to the covalent modification and inactivation of the NLRP3 inflammasome.[8] This suggests a dual role for this compound in both promoting cytoprotection via NRF2 and suppressing inflammation through NLRP3 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursor, CBR-470-1.

Table 1: In Vitro Activity

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| CBR-470-1 | ARE-LUC Reporter | IMR32 | EC50 | 962 nM | [5] |

| CBR-470-PAP | ARE-LUC Reporter | IMR32 | EC50 | 2.4 µM | [1] |

| This compound | NQO1 & HMOX1 Expression | Epidermal Keratinocytes & Dermal Fibroblasts | Concentration | 1-10 µM (24h) | [9] |

Table 2: In Vivo Activity

| Compound | Animal Model | Dosage | Route | Study | Key Finding | Reference |

| This compound | Balb/C Mice | 50 mg/kg | P.O. (BID) | NRF2 Target Gene Expression | Increased Nqo1 and Hmox1 transcripts in skin | [1] |

| This compound | Balb/C Mice | 50 mg/kg | P.O. (BID, 10 days) | Acute UV Damage | Reduced erythema and epidermal thickness | [1][9] |

Detailed Experimental Protocols

ARE-Luciferase Reporter Assay

This protocol is designed to assess the activation of the NRF2 pathway by monitoring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

-

Cell Culture: Plate IMR32 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Transfection: Transfect the cells with a pTI-ARE-LUC reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or control compounds (e.g., DMSO as a vehicle control, TBHQ as a positive control).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Western Blot for NRF2 Activation

This protocol is used to detect the accumulation of NRF2 protein in response to this compound treatment.

-

Cell Culture and Treatment: Plate IMR32 cells and treat with desired concentrations of this compound for various time points (e.g., 4 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against NRF2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative increase in NRF2 protein levels.

In Vivo Mouse Model of Acute UV Damage

This protocol evaluates the protective effects of this compound against UV-induced skin damage.

-

Animal Acclimatization: Acclimatize Balb/C mice for at least one week before the experiment.

-

Prophylactic Dosing: Administer this compound (e.g., 50 mg/kg, BID, P.O.) or vehicle control to the mice for five consecutive days.

-

UV Irradiation: On day 5, expose the dorsal skin of the mice to a single dose of UV irradiation (e.g., 200 mJ/cm²).

-

Continued Dosing: Continue the administration of this compound or vehicle for an additional five days.

-

Euthanasia and Tissue Collection: On day 10, euthanize the mice and collect skin tissue samples from the irradiated area.

-

Histological Analysis: Fix the skin samples in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.

-

Endpoint Analysis: Quantify the erythema histological scores and measure the epidermal thickness to assess the extent of UV damage and the protective effect of this compound.

Conclusion

This compound is a promising NRF2 activator with a unique mechanism of action that distinguishes it from traditional electrophilic activators. Its ability to inhibit PGK1 and subsequently modulate both the NRF2 and NLRP3 pathways highlights a novel intersection between cellular metabolism and stress response signaling. The data presented in this guide underscore the therapeutic potential of this compound for conditions associated with oxidative stress and inflammation. The detailed protocols provided herein are intended to facilitate further investigation into the biological activities and therapeutic applications of this compelling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

CBR-470-2: A Technical Guide to a Novel Modulator of Glycolysis and Cellular Stress Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-2 is a novel small molecule that has emerged as a significant tool for investigating the interplay between cellular metabolism and stress response signaling. As a glycine-substituted analog of CBR-470-1, it functions as an inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). This inhibition leads to the modulation of two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of antioxidant and cytoprotective gene expression, and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic compound with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Structure |

|

| Molecular Formula | C₁₂H₁₃Cl₂NO₆S₂ |

| Molecular Weight | 402.27 g/mol |

| CAS Number | 2416095-00-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway. This targeted inhibition sets off a cascade of downstream events that modulate cellular stress and inflammatory responses.

NRF2 Signaling Pathway Activation

Inhibition of PGK1 by this compound leads to the accumulation of upstream glycolytic metabolites. This metabolic shift is believed to indirectly activate the NRF2 signaling pathway. Under normal conditions, NRF2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1). The metabolic changes induced by this compound are thought to disrupt the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes.

NF-κB Signaling Pathway Inhibition

This compound has also been shown to inhibit the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. The inhibitory effect of this compound on NF-κB is likely a consequence of its primary action on PGK1 and the subsequent metabolic reprogramming. The precise molecular mechanisms linking PGK1 inhibition to NF-κB suppression are an active area of research but may involve alterations in cellular redox status or the levels of signaling intermediates that impact the NF-κB activation cascade.

Quantitative Biological Data

While specific quantitative data for this compound is still emerging in the public domain, its close analog, CBR-470-1, has been more extensively characterized. It has been reported that this compound is "equally potent to CBR-470-1". The following table summarizes key quantitative data for CBR-470-1, which can be used as a reference for the expected activity of this compound.

| Parameter | Value (for CBR-470-1) | Assay |

| EC₅₀ (NRF2 Activation) | ~1 µM | ARE-Luciferase Reporter Assay (IMR32 cells)[1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for its analog, CBR-470-1.

In Vitro PGK1 Inhibition Assay (Coupled Enzyme Assay)

This assay measures the enzymatic activity of recombinant PGK1 in the presence of an inhibitor.

-

Reagents:

-

Recombinant human PGK1

-

This compound (or CBR-470-1 as a reference compound) dissolved in DMSO

-

Potassium phosphate buffer (10 mM KH₂PO₄, 10 mM MgSO₄, pH 7.0)

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

3-phosphoglycerate (3-PG)

-

ATP

-

NADH

-

-

Procedure:

-

Prepare a solution of recombinant PGK1 (e.g., 20 ng/µL) in potassium phosphate buffer.

-

In a microcentrifuge tube, mix the PGK1 solution with the desired concentrations of this compound (or DMSO for control). Ensure the final DMSO concentration is consistent across all samples (e.g., 1%). Incubate for 20 minutes at room temperature.

-

Prepare the reaction mixture containing 3-PG, ATP, and NADH in the assay buffer.

-

Add GAPDH to the reaction mixture immediately before starting the assay.

-

Initiate the reaction by adding the PGK1/inhibitor solution to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

NRF2 Activation Assay (ARE-Luciferase Reporter Assay)

This cell-based assay quantifies the activation of the NRF2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

-

Materials:

-

IMR32 or HEK293T cells

-

ARE-luciferase reporter plasmid

-

Transfection reagent

-

This compound dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer and a commercial luciferase assay kit.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC₅₀ value.

-

NF-κB Inhibition Assay (SEAP Reporter Assay)

This assay measures the inhibition of NF-κB transcriptional activity using a secreted alkaline phosphatase (SEAP) reporter system.

-

Materials:

-

THP-1 or A549 cells stably expressing an NF-κB-driven SEAP reporter gene

-

This compound dissolved in DMSO

-

NF-κB activators (e.g., TNF-α or LPS)

-

SEAP detection reagent

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) at a concentration that induces a submaximal response.

-

Incubate the cells for 16-24 hours.

-

Collect the cell culture supernatant.

-

Measure the SEAP activity in the supernatant using a suitable SEAP detection reagent and a plate reader.

-

Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control (no inhibitor) and determine the IC₅₀ value.

-

In Vivo Studies

In vivo studies in a mouse model of UV-induced skin damage have demonstrated the efficacy of this compound in modulating NRF2 signaling and providing protection.

-

Animal Model: Balb/c mice

-

Treatment: Oral administration of this compound (e.g., 50 mg/kg, twice daily) for several days before and after UV exposure.

-

Endpoints:

-

Assessment of skin erythema and epidermal thickness.

-

Measurement of NRF2 target gene expression (e.g., Nqo1, Hmox1) in skin tissue via qRT-PCR.

-

Conclusion

This compound is a valuable research tool for dissecting the intricate connections between glycolysis, oxidative stress, and inflammation. Its ability to inhibit PGK1 and subsequently modulate the NRF2 and NF-κB pathways provides a unique pharmacological means to study these fundamental cellular processes. Further research is warranted to fully elucidate its therapeutic potential in diseases characterized by metabolic dysregulation, oxidative stress, and chronic inflammation.

References

An In-depth Technical Guide to the Downstream Targets of CBR-470-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBR-470-2 is a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. It functions as a potent, non-covalent modulator by indirectly targeting the NRF2 inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), through the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). This guide provides a comprehensive overview of the downstream molecular targets of this compound, detailing the underlying mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for the cited research. The information presented is intended to support further investigation into the therapeutic potential of this compound in conditions associated with oxidative stress and inflammation.

Core Mechanism of Action: From Glycolysis Inhibition to NRF2 Activation

This compound, a glycine-substituted analog of CBR-470-1, exerts its biological effects through a unique mechanism that links cellular metabolism to the antioxidant response. The primary intracellular target of this compound is phosphoglycerate kinase 1 (PGK1) , a key enzyme in the glycolytic pathway.

Inhibition of PGK1 by this compound leads to the accumulation of upstream glycolytic metabolites, most notably methylglyoxal (MGO) , a reactive dicarbonyl species.[1][2] MGO subsequently modifies KEAP1 , the primary negative regulator of NRF2.[3][4] This modification, a novel methylimidazole crosslink between proximal cysteine and arginine residues, induces the dimerization of KEAP1.[3] The conformational change in KEAP1 disrupts its ability to target NRF2 for ubiquitination and proteasomal degradation.

Consequently, newly synthesized NRF2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[3][5][6] In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[7][8]

Signaling Pathway Diagram

Caption: Mechanism of this compound induced NRF2 activation.

Primary Downstream Targets: NQO1 and HMOX1

The most consistently reported and well-characterized downstream targets of this compound-mediated NRF2 activation are NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HMOX1) .[3][5][9][10] These enzymes play critical roles in cellular detoxification and antioxidant defense.

-

NQO1: A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive oxygen species (ROS) and detoxifying xenobiotics.[11][12]

-

HMOX1: An inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.[11][13]

Activation of the NRF2 pathway by this compound leads to a significant and dose-dependent increase in the mRNA and protein levels of both NQO1 and HMOX1 in various cell types and in vivo.[3][5][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of CBR-470-1 (the parent compound of this compound with comparable potency) and this compound on NRF2 activation and downstream target gene expression from key preclinical studies.

Table 1: In Vitro Activity of CBR-470-1

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| IMR32 | ARE-LUC Reporter | CBR-470-1 | 0.01-10 µM (24h) | EC50 of 962 nM | [5] |

| IMR32 | Western Blot | CBR-470-1 | 0.5-20 µM (1-24h) | Dose- and time-dependent accumulation of NRF2 protein | [3][5] |

| IMR32 | qRT-PCR | CBR-470-1 | 5 µM (24h) | Significant upregulation of NRF2 target gene set | [3] |

| SH-SY5Y | Western Blot | CBR-470-1 | 10 µM (4h) | Activation of NRF2 signaling cascade | [1][5] |

| SH-SY5Y | qPCR | CBR-470-1 | 10 µM | Increased mRNA levels of NQO1 and HMOX1 | [2][5] |

| Epidermal Keratinocytes & Dermal Fibroblasts | qRT-PCR | This compound | 1-10 µM (24h) | Increased transcript levels of NQO1 and HMOX1 | [9] |

Table 2: In Vivo Activity of this compound in a UV-Induced Skin Damage Mouse Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Balb/C mice | This compound (prophylactic) | 50 mg/kg, p.o. twice daily for 10 days | Dose-dependent increases in Nqo1 and Hmox1 transcript levels in the skin | [3] |

| Balb/C mice | This compound (prophylactic) | 50 mg/kg, p.o. twice daily for 10 days | Comparable beneficial effects on erythema histological scores and total wounded area to Bardoxolone methyl | [3][9] |

| Balb/C mice | This compound (prophylactic) | 50 mg/kg, p.o. twice daily for 10 days | Decreased epidermal thickness in response to UV exposure | [3][9] |

Detailed Experimental Protocols

ARE-Luciferase Reporter Assay

This protocol is adapted from studies investigating the NRF2-activating potential of CBR-470-1 in IMR32 cells.[3][5]

Objective: To quantify the activation of the NRF2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Materials:

-

IMR32 cells

-

pTI-ARE-LUC reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

CBR-470-1/2

-

Luciferase assay system (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed IMR32 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pTI-ARE-LUC reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, treat the cells with a serial dilution of CBR-470-1/2 (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blot for NRF2 and Downstream Targets

This protocol is based on the methods used to detect protein levels of NRF2, NQO1, and HMOX1.[1][3][5]

Objective: To qualitatively and quantitatively assess the protein levels of NRF2 and its downstream targets, NQO1 and HMOX1, following treatment with CBR-470-1/2.

Materials:

-

Cell line of interest (e.g., IMR32, SH-SY5Y)

-

CBR-470-1/2

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-NRF2, anti-NQO1, anti-HMOX1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of CBR-470-1/2 for the specified time points.

-

Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis.

In Vivo UV-Induced Skin Damage Mouse Model

This protocol is a generalized representation of the in vivo studies conducted to evaluate the efficacy of this compound.[3][9][14][15]

Objective: To assess the in vivo efficacy of this compound in protecting against UV-induced skin damage.

Materials:

-

Balb/C mice (or other suitable strain)

-

This compound

-

Vehicle control

-

UV irradiation source (e.g., solar simulator)

-

Calipers for measuring skin thickness

-

Histology equipment and reagents (formalin, paraffin, H&E stain)

-

qRT-PCR reagents for gene expression analysis

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week.

-

Prophylactic Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle control orally (p.o.) twice daily for 5 days prior to UV exposure.

-

UV Irradiation: Expose the dorsal skin of the mice to a single dose of UV radiation (e.g., 200 mJ/cm²).

-

Continued Dosing: Continue the oral administration of this compound or vehicle for an additional 5 days.

-

Endpoint Analysis (Day 10):

-

Erythema and Wounded Area: Score erythema and quantify the wounded area using automated image analysis.

-

Epidermal Thickness: Euthanize the mice, collect skin samples, fix in formalin, embed in paraffin, section, and stain with H&E. Measure epidermal thickness using a microscope and image analysis software.

-

Gene Expression: Collect skin tissue, extract RNA, and perform qRT-PCR to measure the transcript levels of Nqo1 and Hmox1.

-

-

Data Analysis: Compare the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA with Dunnett's correction).

Conclusion

This compound represents a promising therapeutic candidate that operates through a novel mechanism linking glycolysis to the NRF2 antioxidant pathway. Its primary downstream targets, NQO1 and HMOX1, are key players in cellular defense against oxidative stress. The quantitative data from preclinical studies demonstrate the potent ability of this compound to upregulate these cytoprotective genes, leading to beneficial effects in models of skin damage and neurotoxicity. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and other modulators of the PGK1-KEAP1-NRF2 signaling axis.

References

- 1. PGK1 inhibitor CBR-470-1 protects neuronal cells from MPP+ - Figure f1 | Aging [aging-us.com]

- 2. PGK1 inhibitor CBR-470-1 protects neuronal cells from MPP+ | Aging [aging-us.com]

- 3. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [PDF] PGK1 inhibitor CBR-470-1 protects neuronal cells from MPP+ | Semantic Scholar [semanticscholar.org]

- 7. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KoreaMed Synapse [synapse.koreamed.org]

- 13. Association of HMOX1 and NQO1 Polymorphisms with Metabolic Syndrome Components | PLOS One [journals.plos.org]

- 14. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Assessment of Acute UVB Responses in Normal and Xeroderma Pigmentosum (XP-C) Skin-Humanized Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CBR-470-2 In Vitro Experiments

Introduction

CBR-470-2 is a small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] It functions as a glycine-substituted analog that indirectly activates NRF2 by inhibiting the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[3][4][5] This inhibition leads to the accumulation of the reactive metabolite methylglyoxal, which in turn modifies Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[6] The subsequent dissociation of the KEAP1-NRF2 complex allows NRF2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[5][6][7] Additionally, this compound has been demonstrated to inhibit NF-κB signaling.[3][8]

These application notes provide detailed protocols for key in vitro experiments to study the biological activity of this compound, targeting researchers in drug development and cell biology.

Data Presentation

Table 1: Summary of In Vitro Activities of CBR-470-1 and this compound

| Compound | Assay | Cell Line | Key Parameter | Value | Reference |

| CBR-470-1 | ARE-LUC Reporter Assay | IMR32 | EC50 | 962 nM | [4] |

| CBR-470-1 | NRF2 Protein Accumulation | IMR32 | Concentration Range | 0.5-20 µM | [4] |

| This compound | NRF2-responsive Gene Expression | Epidermal Keratinocytes, Dermal Fibroblasts | Concentration Range | 1-10 µM | [1] |

| This compound | NF-κB Reporter Assay (LPS-induced) | THP1-Dual | - | Dose-dependent inhibition | [8] |

| This compound | NF-κB Reporter Assay (TNF-α-induced) | THP1-Dual | - | Dose-dependent inhibition | [8] |

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the NRF2 signaling pathway.

Experimental Protocols

NRF2 Activation: Western Blot for NRF2 and Downstream Targets

This protocol details the assessment of NRF2 protein accumulation and the expression of its downstream target genes, NQO1 and HMOX1, in response to this compound treatment.

Experimental Workflow

Caption: Western blot workflow for NRF2 activation analysis.

Materials

-

Cell Lines: IMR32 neuroblastoma cells, epidermal keratinocytes, or dermal fibroblasts

-

This compound (stored as a stock solution in DMSO)[1]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-NRF2, anti-NQO1, anti-HMOX1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

PVDF membrane

Procedure

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 24 hours.[1]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.